

# An In-depth Technical Guide to 4-(Bromomethyl)benzaldehyde (CAS: 51359-78-5)

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## Compound of Interest

Compound Name: 4-(Bromomethyl)benzaldehyde

Cat. No.: B112711

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## Introduction

**4-(Bromomethyl)benzaldehyde**, with the CAS number 51359-78-5, is a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry.<sup>[1]</sup> Its structure incorporates a reactive aldehyde group and a bromomethyl substituent on a benzene ring, making it a versatile building block for the synthesis of a wide array of more complex molecules.<sup>[1]</sup> The aldehyde functionality readily participates in reactions such as nucleophilic additions and condensations, while the bromomethyl group is an excellent electrophile for nucleophilic substitution reactions.<sup>[1]</sup> This dual reactivity allows for its use in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.<sup>[1]</sup> This guide provides a comprehensive overview of its properties, synthesis, and reactivity, with detailed experimental protocols for its preparation and key applications.

## Physicochemical and Spectroscopic Data

The physical and chemical properties of **4-(Bromomethyl)benzaldehyde** are summarized in the tables below, providing a ready reference for laboratory use.

## Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	51359-78-5	<a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO	<a href="#">[2]</a>
Molecular Weight	199.04 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to pale yellow crystalline powder	<a href="#">[3]</a>
Melting Point	99 °C	<a href="#">[3]</a>
Boiling Point	277.9±15.0 °C (Predicted)	<a href="#">[3]</a>
Density	1.524±0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
Solubility	Sparingly soluble in water; Soluble in organic solvents such as toluene, chloroform, and diethyl ether.	
InChI Key	XYPVBDHERGKJG-UHFFFAOYSA-N	<a href="#">[1]</a>

**Table 2: Spectroscopic Data**

Spectrum Type	Key Peaks/Signals	Reference(s)
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	$\delta$ = 10.02 (s, 1H, -CHO), 7.86 (m, 2H, Ar-H), 7.57 (m, 2H, Ar-H), 4.52 (s, 2H, -CH <sub>2</sub> Br)	[4]
<sup>13</sup> C NMR	<p>Predicted peaks for aromatic carbons, the aldehyde carbon, and the bromomethyl carbon.</p> <p>Specific data can be found in spectral databases.</p>	[2][5]
Infrared (IR)	<p>Characteristic absorptions are expected for the C=O stretch of the aldehyde (~1700 cm<sup>-1</sup>), aromatic C=C stretches (~1600-1450 cm<sup>-1</sup>), C-H stretches of the aldehyde and aromatic ring, and the C-Br stretch.</p>	[2][6]
Mass Spectrometry (MS)	<p>The molecular ion peak (M<sup>+</sup>) would appear as a pair of peaks of nearly equal intensity at m/z 198 and 200, characteristic of a compound containing one bromine atom.</p>	[1]

## Synthesis and Experimental Protocols

**4-(Bromomethyl)benzaldehyde** can be synthesized through various routes. Two common methods are detailed below.

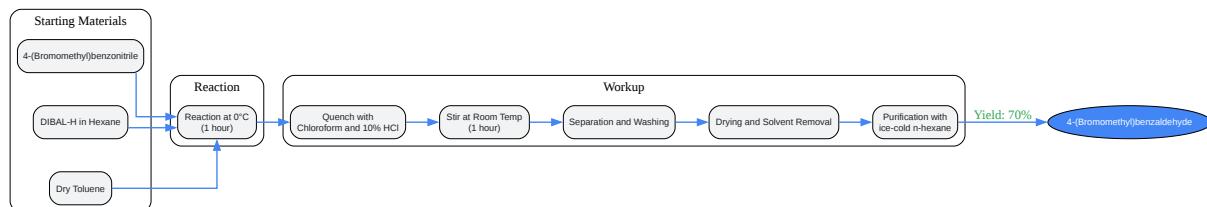
### Synthesis from 4-(Bromomethyl)benzonitrile via Reduction

A widely used method involves the reduction of 4-(bromomethyl)benzonitrile using diisobutylaluminium hydride (DIBAL-H). This method offers good yields and is a standard

procedure in many organic synthesis labs.

#### Experimental Protocol:

- Dissolve 4-(bromomethyl)benzonitrile (1.0 g, 5.1 mmol) in 10 mL of dry toluene in a flask under a nitrogen atmosphere.[4]
- Cool the solution to 0 °C using an ice bath.[4]
- Add a 1.08 M solution of DIBAL-H in hexane (2 equivalents) dropwise to the cooled solution. [4]
- Stir the reaction mixture at 0 °C for 1 hour.[4]
- Quench the reaction by diluting with chloroform (15 mL), followed by the slow addition of 34 mL of 10% hydrochloric acid.[4]
- Allow the mixture to stir at room temperature for an additional hour.[4]
- Separate the organic layer, wash it with distilled water, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Wash the resulting residue with ice-cold n-hexane and dry under vacuum at 50 °C to yield **4-(bromomethyl)benzaldehyde**.[4] A reported yield for this procedure is 70%.[4]



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Caption: Synthesis of **4-(Bromomethyl)benzaldehyde** via DIBAL-H Reduction.

## Synthesis from 4-Bromomethylbenzyl Alcohol via Oxidation

Another common synthetic route is the oxidation of 4-bromomethylbenzyl alcohol. Pyridinium chlorochromate (PCC) is an effective oxidizing agent for this transformation.

### Experimental Protocol:

- Dissolve 4-bromomethylbenzyl alcohol (9.0 g, 43 mmol) in methylene chloride.
- Add pyridinium chlorochromate (PCC) (14.1 g, 65 mmol) to the solution.
- Stir the reaction mixture at room temperature under a nitrogen atmosphere for approximately one hour. Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of Celite®.
- Concentrate the filtrate in vacuo.

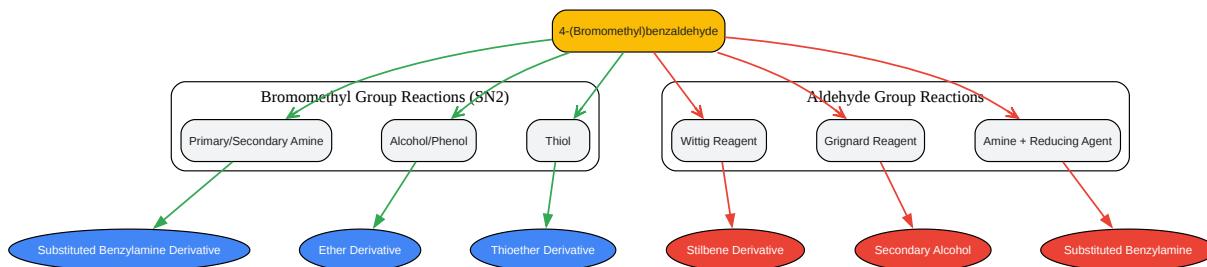
- Partition the residue between equal volumes of diethyl ether and water.
- Separate the organic layer and wash it with water, followed by brine.
- Dry the organic fraction over magnesium sulfate and remove the solvents in vacuo to yield a white crystalline solid.
- Recrystallize the solid from hot diethyl ether to obtain needle-like crystals of **4-(bromomethyl)benzaldehyde**. A reported yield for this procedure is 4.9 grams.

## Applications in Organic Synthesis

The bifunctional nature of **4-(bromomethyl)benzaldehyde** makes it a valuable synthon for creating diverse molecular architectures.

## Role as a Bifunctional Building Block

This compound possesses two distinct reactive sites: the electrophilic carbon of the bromomethyl group and the carbonyl carbon of the aldehyde group. This allows for sequential or orthogonal reactions to introduce different functionalities. For instance, the bromomethyl group can undergo nucleophilic substitution with amines, alcohols, or thiols, while the aldehyde can participate in Wittig reactions, aldol condensations, or reductive aminations.



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Caption: Reactivity of **4-(Bromomethyl)benzaldehyde** as a Bifunctional Building Block.

## Wittig Reaction

The aldehyde group of **4-(bromomethyl)benzaldehyde** can be converted to an alkene via the Wittig reaction. This reaction is a powerful tool for carbon-carbon bond formation. A solvent-free approach has been reported, highlighting a green chemistry perspective.

Experimental Protocol (Solvent-Free Wittig Reaction):

- In a mortar, grind together 4-bromobenzaldehyde (as a proxy for **4-(bromomethyl)benzaldehyde** in this general protocol), benzyltriphenylphosphonium chloride, and potassium phosphate.<sup>[7]</sup>
- The reaction can be completed within a three-hour period at room temperature.<sup>[7]</sup>
- The progress of the reaction can be monitored by thin-layer chromatography.
- The product can be isolated and purified by recrystallization.<sup>[7]</sup>

## Williamson Ether Synthesis

The bromomethyl group is an excellent substrate for the Williamson ether synthesis, allowing for the formation of various ether linkages by reacting with alkoxides or phenoxides.

General Experimental Protocol:

- Prepare the alkoxide or phenoxide by reacting the corresponding alcohol or phenol with a strong base (e.g., sodium hydride) in an aprotic solvent like THF or DMF.
- Add a solution of **4-(bromomethyl)benzaldehyde** to the alkoxide/phenoxide solution.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

## Biological and Medicinal Chemistry Relevance

**4-(Bromomethyl)benzaldehyde** and its derivatives have been explored in the context of drug discovery. The ability to introduce diverse functionalities through its two reactive handles makes it a valuable scaffold for generating libraries of compounds for biological screening. Some studies have suggested that this compound can bind to DNA, potentially through the formation of an imine bond with thymine, and it has been used as a model in cancer studies.<sup>[1]</sup> However, the precise mechanisms and signaling pathways are still under investigation. The anxiolytic activity of related bromobenzaldehyde derivatives has also been reported, suggesting potential applications in neuroscience research.

## Safety and Handling

**4-(Bromomethyl)benzaldehyde** is a corrosive and hazardous substance that requires careful handling.

- Hazards: Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. May cause respiratory irritation.<sup>[2]</sup>
- Precautionary Measures:
  - Use only in a well-ventilated area or under a chemical fume hood.
  - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
  - Avoid breathing dust.
  - Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.

- First Aid:

- Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
- Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
- Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention immediately.
- Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical attention.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

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